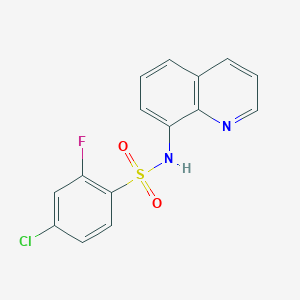![molecular formula C9H11IN4O2 B8750439 2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol CAS No. 115093-89-5](/img/structure/B8750439.png)
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of an amino group, an iodine atom, and a pyrrolo[2,3-d]pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]- typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The resulting 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is then reacted with an appropriate alcohol to introduce the ethanol moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Dimethylformamide (DMF): A common solvent for these reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antitubercular agent.
Medicine: Studied for its anticancer properties and its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethanol, 2-[(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or proteins involved in critical pathways, leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting anti-apoptotic proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is unique due to the presence of both an amino group and an iodine atom on the pyrrolo[2,3-d]pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
115093-89-5 |
|---|---|
Fórmula molecular |
C9H11IN4O2 |
Peso molecular |
334.11 g/mol |
Nombre IUPAC |
2-[(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H11IN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13) |
Clave InChI |
KLEDQGQAJWEOCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N=CN=C2N1COCCO)N)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B8750361.png)


![Methyl 2-(1,4-dioxa-8-azaspiro(4.5]decan-8-ylcarbonyl)aminobenzoate](/img/structure/B8750372.png)







![3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester](/img/structure/B8750440.png)
![Trimethyl{4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B8750453.png)
